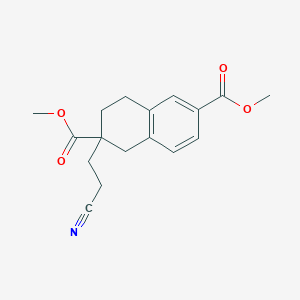

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate

Description

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate is a complex organic compound with a molecular formula of C17H19NO4 This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with cyanoethyl and dimethyl ester groups

Properties

Molecular Formula |

C17H19NO4 |

|---|---|

Molecular Weight |

301.34 g/mol |

IUPAC Name |

dimethyl 2-(2-cyanoethyl)-3,4-dihydro-1H-naphthalene-2,6-dicarboxylate |

InChI |

InChI=1S/C17H19NO4/c1-21-15(19)13-4-5-14-11-17(7-3-9-18,16(20)22-2)8-6-12(14)10-13/h4-5,10H,3,6-8,11H2,1-2H3 |

InChI Key |

NNJZOEWIVKZAHU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(CC2)(CCC#N)C(=O)OC)C=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Michael addition of cyanoethyl groups to a suitable naphthalene derivative, followed by esterification to introduce the dimethyl ester groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Medicinal Chemistry Applications

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate has been investigated for its potential in drug development due to its structural features that may influence biological activity.

Case Study: Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that derivatives of this compound could inhibit cell proliferation in breast cancer models.

- The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 20 | Cell cycle disruption |

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations.

Synthesis of Complex Molecules

This compound can be utilized to synthesize more complex molecules through reactions such as:

- Nucleophilic substitution : The cyanoethyl group can be replaced with various nucleophiles to generate diverse derivatives.

- Cycloaddition reactions : The compound can participate in cycloaddition reactions to form cyclic structures that are valuable in pharmaceuticals.

Table 2: Synthetic Transformations Involving the Compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic substitution | Base-catalyzed | Alkylated derivatives |

| Cycloaddition | Heat or UV light | Cyclic compounds |

Materials Science Applications

In materials science, this compound has been explored for its potential use in the development of advanced materials.

Polymer Chemistry

The compound can act as a monomer or co-monomer in the synthesis of polymers with specific properties:

- It can enhance thermal stability and mechanical strength when incorporated into polymer matrices.

- Research indicates that polymers derived from this compound exhibit improved resistance to environmental degradation.

Table 3: Properties of Polymers Derived from the Compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate-based | 150 | 70 |

| Polyurethane-based | 160 | 80 |

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of active intermediates that exert various effects, depending on the context of their use .

Comparison with Similar Compounds

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate can be compared with similar compounds such as:

Diethyl malonate: Another ester of malonic acid, used in similar synthetic applications.

Dimethyl malonate: A simpler ester with similar reactivity but different structural properties.

Diethyl 2-(2-cyanoethyl)malonate: Shares the cyanoethyl group but differs in the core structure and ester groups. The uniqueness of this compound lies in its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to these similar compounds.

Biological Activity

Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate is a synthetic compound that belongs to the class of tetrahydronaphthalene derivatives. Its structural characteristics and functional groups suggest potential biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C₁₄H₁₆N₂O₄

- Molecular Weight : 248.27 g/mol

- CAS Number : 23985-75-3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antifungal, antibacterial, and potential anticancer properties. The presence of the cyano group and the tetrahydronaphthalene core structure may contribute to these activities.

Antifungal Activity

This compound has shown promise in antifungal assays. For instance:

- In Vitro Studies : Compounds with similar structures demonstrated significant inhibitory effects against various fungal strains. The mode of action is believed to involve disruption of fungal cell membranes or interference with metabolic pathways essential for fungal growth .

Antibacterial Activity

The compound's antibacterial properties have been investigated in relation to its ability to inhibit the Type III Secretion System (T3SS) in Gram-negative bacteria:

- Case Studies : Research has shown that related compounds can downregulate virulence factors in pathogenic bacteria such as E. coli by inhibiting T3SS activity. This suggests that this compound may have similar effects .

Anticancer Properties

Preliminary studies indicate potential anticancer activity:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways including oxidative stress and modulation of signaling pathways involved in cell survival . Further research is necessary to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Functional Groups : The presence of the cyano group is significant for enhancing biological activity. Modifications to the tetrahydronaphthalene core can lead to variations in potency and selectivity against different biological targets .

Data Table: Summary of Biological Activities

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate?

Methodological Answer:

- Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Fractional factorial designs or response surface methodologies can minimize the number of trials while maximizing data quality .

- Incorporate kinetic studies to monitor intermediate formation and reaction pathways, ensuring reproducibility. Techniques like in-situ FTIR or HPLC tracking are critical for real-time analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions on the tetrahydronaphthalene core and cyanoethyl group. Compare experimental shifts with computational predictions (e.g., DFT) for validation .

- X-ray Crystallography: Resolve crystal structures to analyze steric effects and intermolecular interactions, which influence reactivity in downstream applications .

Q. What safety protocols are essential when handling this compound in academic research?

Methodological Answer:

- Follow Chemical Hygiene Plan guidelines , including fume hood use for volatile intermediates and PPE (nitrile gloves, lab coats) to minimize dermal exposure. Refer to analogous safety data for structurally related esters (e.g., diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate) for hazard mitigation .

- Implement waste segregation protocols for cyanide-containing byproducts, prioritizing alkaline hydrolysis or oxidation for safe disposal .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound?

Methodological Answer:

- Apply quantum chemical calculations (e.g., DFT, MP2) to map potential energy surfaces for key reactions, such as cycloadditions or nucleophilic substitutions. Transition state analysis clarifies stereochemical outcomes and regioselectivity .

- Integrate machine learning with experimental data to predict novel reaction pathways. ICReDD’s approach combines computation, information science, and experimentation to accelerate discovery .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

Methodological Answer:

- Conduct systematic error analysis : Verify reagent purity via GC-MS and eliminate moisture using molecular sieves in hygroscopic steps.

- Employ multivariate analysis to disentangle confounding variables. For example, Principal Component Analysis (PCA) can identify overlooked factors (e.g., trace metal contamination) affecting yield .

Q. How can researchers design scalable processes for this compound while maintaining stereochemical integrity?

Methodological Answer:

- Optimize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in real-time, minimizing batch-to-batch variability .

- Validate scalability using process simulation software (e.g., Aspen Plus) to model kinetics and thermodynamics under industrial conditions .

Q. What advanced analytical techniques are suited for studying its environmental fate or biodegradation?

Methodological Answer:

- Use isotope-labeling (e.g., -tagging) to track degradation pathways in soil/water systems. Couple with LC-HRMS to identify metabolites and assess ecotoxicity .

- Apply heterogeneous catalysis studies to evaluate photocatalytic degradation using TiO₂ or ZnO nanoparticles under simulated environmental conditions .

Data Contradiction Analysis Framework

- Hypothesis Testing: Formulate competing hypotheses (e.g., competing reaction pathways) and validate via isotopic labeling or kinetic isotope effects.

- Cross-Validation: Compare results across multiple analytical methods (e.g., NMR vs. X-ray) to confirm structural assignments.

- Peer Review: Circulate datasets within collaborative networks (e.g., ICReDD’s feedback loop) to reconcile discrepancies between computational predictions and experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.